molecular formula C8H10 B1419230 M-Xylene-D4 (ring-D4) CAS No. 425420-97-9

M-Xylene-D4 (ring-D4)

Cat. No.: B1419230
CAS No.: 425420-97-9
M. Wt: 110.19 g/mol
InChI Key: IVSZLXZYQVIEFR-LNFUJOGGSA-N
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Description

M-Xylene-D4 (ring-D4) is a deuterated form of m-xylene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is widely used in scientific research and industry due to its unique properties, such as its stability and the ability to trace chemical reactions using nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-Xylene-D4 (ring-D4) typically involves the deuteration of m-xylene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of M-Xylene-D4 (ring-D4) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The deuterated product is then purified using distillation or chromatography techniques to obtain high-purity M-Xylene-D4 (ring-D4) .

Chemical Reactions Analysis

Types of Reactions

M-Xylene-D4 (ring-D4) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated derivatives of m-toluic acid and isophthalic acid.

    Reduction: Reduction reactions can convert M-Xylene-D4 (ring-D4) to deuterated forms of m-xylene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the deuterated benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include deuterated derivatives of m-toluic acid, isophthalic acid, and various substituted m-xylene compounds .

Scientific Research Applications

M-Xylene-D4 (ring-D4) has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of aromatic hydrocarbons in biological systems.

    Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.

    Industry: Applied in the production of deuterated materials for use in electronics and advanced materials

Mechanism of Action

The mechanism by which M-Xylene-D4 (ring-D4) exerts its effects is primarily through its deuterium atoms, which provide a distinct NMR signal. This allows researchers to trace the compound’s behavior in chemical reactions and biological systems. The deuterium atoms also influence the compound’s reactivity and stability, making it a valuable tool in various applications .

Comparison with Similar Compounds

Similar Compounds

    M-Xylene: The non-deuterated form of M-Xylene-D4 (ring-D4), used in similar applications but lacks the distinct NMR signal provided by deuterium.

    P-Xylene-D4: Another deuterated xylene isomer, with deuterium atoms on the para positions of the benzene ring.

    O-Xylene-D4: Deuterated ortho-xylene, with deuterium atoms on the ortho positions of the benzene ring.

Uniqueness

M-Xylene-D4 (ring-D4) is unique due to its specific deuteration pattern, which provides distinct NMR signals and influences its chemical reactivity. This makes it particularly useful in studies requiring precise tracing of chemical reactions and metabolic pathways .

Properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZLXZYQVIEFR-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425420-97-9
Record name 425420-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
M-Xylene-D4 (ring-D4)
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